4-Chloro-2-(dimethylamino)benzaldehyde 4-Chloro-2-(dimethylamino)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17612816
InChI: InChI=1S/C9H10ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3
SMILES:
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

4-Chloro-2-(dimethylamino)benzaldehyde

CAS No.:

Cat. No.: VC17612816

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(dimethylamino)benzaldehyde -

Specification

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name 4-chloro-2-(dimethylamino)benzaldehyde
Standard InChI InChI=1S/C9H10ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3
Standard InChI Key OJHWJOORRFBHEF-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=CC(=C1)Cl)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

2-Chloro-4-(dimethylamino)benzaldehyde has the molecular formula C₉H₁₀ClNO and a molecular weight of 183.64 g/mol . Its IUPAC name, 2-chloro-4-(dimethylamino)benzaldehyde, reflects the positions of the chlorine and dimethylamino groups on the benzene ring. The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR and IR spectroscopy .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1424-66-4
Molecular FormulaC₉H₁₀ClNO
Molecular Weight183.64 g/mol
SMILESCN(C)C₁=CC=C(C=O)C(Cl)=C₁
InChI KeyXSQFAWMDRFSIMY-UHFFFAOYSA-N

The dimethylamino group at the 4-position is electron-donating, activating the ring toward electrophilic substitution, while the chlorine atom at the 2-position exerts an electron-withdrawing inductive effect. This electronic interplay influences the compound’s reactivity in synthetic applications.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-4-(dimethylamino)benzaldehyde typically involves chlorination of 4-(dimethylamino)benzaldehyde. A common method employs sulfuryl chloride (SO₂Cl₂) in dichloromethane under controlled conditions:

  • Chlorination:

    4-(Dimethylamino)benzaldehyde+SO₂Cl₂2-chloro-4-(dimethylamino)benzaldehyde+SO₂+HCl\text{4-(Dimethylamino)benzaldehyde} + \text{SO₂Cl₂} \rightarrow \text{2-chloro-4-(dimethylamino)benzaldehyde} + \text{SO₂} + \text{HCl}

    The reaction proceeds via electrophilic aromatic substitution, with chlorination favored at the ortho position due to steric and electronic factors.

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

  • Temperature control: Maintaining 0–5°C to minimize side reactions.

  • Solvent selection: Using polar aprotic solvents like dichloromethane to enhance reactivity.

  • Purification: Recrystallization from ethanol yields >97% purity .

Physicochemical Properties

Physical Characteristics

The compound is a crystalline solid with a pale yellow appearance. Key properties include:

Table 2: Physical Properties

PropertyValueSource
Melting Point72–75°C
Boiling Point285°C (decomposes)
SolubilitySoluble in ethanol, acetone; insoluble in water

Spectroscopic Data

  • IR Spectrum: Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C-Cl stretch) .

  • ¹H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 7.65 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 3.10 (s, 6H, N(CH₃)₂).

Chemical Reactivity and Applications

Key Reactions

2-Chloro-4-(dimethylamino)benzaldehyde participates in reactions typical of aromatic aldehydes:

  • Condensation: Forms Schiff bases with primary amines, useful in coordination chemistry.

  • Nucleophilic Addition: Reacts with Grignard reagents to yield secondary alcohols.

  • Oxidation: Converts to carboxylic acids under strong oxidizing conditions.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as a precursor in synthesizing antihistamines and antifungal agents.

  • Dyes and Pigments: The dimethylamino group enhances conjugation, making it valuable in dye synthesis.

  • Analytical Chemistry: Used as a derivatizing agent for detecting aldehydes in HPLC.

Comparative Analysis with Analogues

2-Chloro-4-(diethylamino)benzaldehyde

The diethylamino analogue (CAS 1424-67-5) has a molecular weight of 211.69 g/mol and exhibits reduced crystallinity due to increased steric bulk. Its extended alkyl chain enhances lipid solubility, making it more suitable for hydrophobic matrices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator